molecular formula C10H12N2O2 B3231923 (3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid CAS No. 1330830-34-6

(3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid

Cat. No. B3231923
CAS RN: 1330830-34-6
M. Wt: 192.21
InChI Key: PINZELCBMJAACE-YUMQZZPRSA-N
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Description

(3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid, also known as (R,R)-PPC, is an organic compound that belongs to the pyrrolidine carboxylic acid family. It is a chiral molecule that has two enantiomers, (R,R)-PPC and (S,S)-PPC. This compound has attracted attention in the scientific community due to its potential applications in drug development and as a building block for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (R,R)-PPC is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes or receptors involved in disease processes. For example, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which can improve cognitive function in diseases such as Alzheimer's.
Biochemical and Physiological Effects:
(R,R)-PPC has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in cells, which can contribute to its neuroprotective effects. In addition, it has been shown to enhance the activity of certain enzymes involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

One of the main advantages of (R,R)-PPC is its high purity and stability, which makes it suitable for use in lab experiments. In addition, its potential applications in drug development make it a valuable tool for researchers. However, one limitation of (R,R)-PPC is its relatively high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on (R,R)-PPC. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in treating these diseases. In addition, (R,R)-PPC may have potential as a building block for the synthesis of other compounds with therapeutic applications. Further research is needed to explore these possibilities.

Scientific Research Applications

(R,R)-PPC has been extensively studied for its potential applications in drug development. It has been found to exhibit activity against several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, it has been shown to have antibacterial and antifungal properties.

properties

IUPAC Name

(3R,4R)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-10(14)8-6-11-5-7(8)9-3-1-2-4-12-9/h1-4,7-8,11H,5-6H2,(H,13,14)/t7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINZELCBMJAACE-YUMQZZPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
(3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 3
(3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 4
(3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
(3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid

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